7,7-Dimethylbicyclo[3.2.0]hept-3-en-6-one
Description
Historical Context and Structural Significance of Bicyclo[3.2.0]heptenone Systems
The bicyclo[3.2.0]heptane framework, characterized by a fused five- and four-membered ring system, is a recurring motif in a number of natural products. acs.org The inherent strain within the four-membered cyclobutane (B1203170) ring endows these molecules with unique reactivity, making them valuable precursors for accessing more complex bicyclic and tricyclic systems. acs.org The first synthetic oxy-functionalised bicyclo[3.2.0]carbocyclic fused-ring compound was isolated and identified serendipitously during an attempt to replicate the synthesis of piperitenone. vulcanchem.com This discovery paved the way for broader interest in these systems, which was further catalyzed by their identification in natural products and their potential as synthetic building blocks. vulcanchem.com
The strategic placement of functional groups, such as the ketone and the double bond in bicyclo[3.2.0]heptenone systems, allows for selective chemical manipulations. These structures are extensively utilized in cycloaddition reactions and electrocyclizations. researchgate.net The unique three-dimensional structure of the bicyclo[3.2.0]heptane scaffold enhances its efficiency in binding to protein targets, making it a desirable motif in medicinal chemistry. researchgate.net
Research Importance of 7,7-Dimethylbicyclo[3.2.0]hept-3-en-6-one as a Synthetic Intermediate
This compound has emerged as a particularly valuable synthetic intermediate. Its gem-dimethyl group provides steric hindrance that can influence the stereochemical outcome of reactions, while the enone functionality serves as a handle for a variety of transformations.
A significant application of this compound is in the synthesis of natural products. For instance, a lactone derivative of this compound is a key intermediate in the total synthesis of (+)-eldanolide, the attractant pheromone of the African sugarcane borer, Eldana saccharina. vulcanchem.com Furthermore, both enantiomers of 7,7-dimethylbicyclo[3.2.0]hept-2-en-6-one have been utilized to create complementary optically active synthons in a convergent synthesis of leukotriene-B4. rsc.org
The preparation of this key intermediate and its derivatives is often achieved through a practical bicyclization of corresponding 3-hydroxy-6-alkenoic acids. researchgate.netoup.com This approach has also been extended to the synthesis of filifolone (4,7,7-trimethylbicyclo[3.2.0]hept-3-en-6-one) through geminal dimethylation of an intermediate bicyclo[3.2.0]hept-3-en-6-one. researchgate.net
Overview of Key Research Areas and Methodologies
Research involving this compound and its derivatives spans several key areas of organic chemistry, including photochemistry, thermal reactions, and biocatalysis.
Photochemical Reactions: UV irradiation of this compound induces a Norrish Type I cleavage, which involves the formation of a diradical intermediate. vulcanchem.com This intermediate can then undergo rearrangement to form different products depending on the solvent. In aprotic solvents like benzene (B151609), a γ-lactone is the major product, formed via a ketene (B1206846) intermediate. vulcanchem.com In protic solvents such as methanol, the intermediate is trapped to yield a methyl acetal. vulcanchem.com This photochemical reactivity has been harnessed in the synthesis of eldanolide.
| Solvent | Product | Yield (%) |
|---|---|---|
| Benzene | γ-Lactone | 65 |
| Methanol | Methyl Acetal | 42 |
Thermal Reactions: When subjected to high temperatures, this compound undergoes thermal decomposition. researchgate.net The primary thermal unimolecular elimination reaction leads to the formation of cyclopentadiene (B3395910) and 1,1-dimethylketene. researchgate.net More broadly, heating the compound above 150°C can promote retro-Diels-Alder reactions, yielding cyclopentadiene and dimethylcyclopentenone derivatives. vulcanchem.com
Biocatalytic Resolution: An important methodology for obtaining enantiomerically pure forms of this bicyclic ketone is through biocatalytic resolution. The fungus Mortierella ramanniana has been shown to selectively reduce the ketone. vulcanchem.com This microbial reduction yields enantiomerically enriched alcohols and leaves the remaining ketone also in an enantiomerically enriched form. vulcanchem.com For example, incubation with the fungus can produce (6S)-endo-alcohol with 89% enantiomeric excess (ee), while the unreacted ketone is recovered with 72% ee. vulcanchem.com Other enzymes, such as 3α,20β-Hydroxysteroid dehydrogenase, have also been employed for this purpose. vulcanchem.com
| Enzyme/Microorganism | Product | Enantiomeric Excess (ee) (%) | Yield (%) |
|---|---|---|---|
| Mortierella ramanniana | (6S)-endo-alcohol | 89 | 45 |
| 3α,20β-Hydroxysteroid dehydrogenase | (6R)-exo-alcohol | 78 | 38 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7,7-dimethylbicyclo[3.2.0]hept-3-en-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-9(2)7-5-3-4-6(7)8(9)10/h3-4,6-7H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTKXJPAGVDIFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=CC2C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Bicyclo 3.2.0 Hept 3 En 6 One Scaffolds
Chemical Synthesis Approaches
A variety of chemical strategies have been employed to construct the bicyclo[3.2.0]hept-3-en-6-one core. These methods range from acid-catalyzed cyclizations to sophisticated photochemical and stereocontrolled reactions.
Bicyclization Reactions of 3-Hydroxy-6-alkenoic Acids
A practical and widely applicable method for the synthesis of bicyclo[3.2.0]hept-3-en-6-ones involves the bicyclization of 3-hydroxy-6-alkenoic acids. nih.govresearchgate.net This approach has been successfully used to prepare a range of methyl-substituted derivatives. researchgate.net The reaction is typically carried out by treating the 3-hydroxy-6-alkenoic acid with acetic anhydride (B1165640) and potassium acetate (B1210297). nih.govresearchgate.net This method has proven to be efficient for producing these bicyclic ketones in fair to good yields. researchgate.net For instance, this strategy has been utilized in the synthesis of 1,4-dimethylbicyclo[3.2.0]hept-3-en-6-one, a key intermediate in the total synthesis of the pheromones grandisol (B1216609) and lineatin. researchgate.net The synthesis of 4,7,7-trimethylbicyclo[3.2.0]hept-3-en-6-one, also known as filifolone, has been achieved through an efficient bicyclization of 3-hydroxy-3-methyl-6-heptenoic acid, followed by geminal dimethylation of the resulting 4-methylbicyclo[3.2.0]hept-3-en-6-one. researchgate.net
A general procedure for this transformation involves a two-step process starting from a 5-alken-2-one. A Reformatsky reaction with a bromoacetate (B1195939) followed by saponification yields the necessary 3-hydroxy-6-alkenoic acid precursor. This is then subjected to the cyclization conditions.
Table 1: Examples of Bicyclo[3.2.0]hept-3-en-6-ones synthesized from 3-Hydroxy-6-alkenoic Acids
| Starting Material (3-Hydroxy-6-alkenoic Acid) | Product (Bicyclo[3.2.0]hept-3-en-6-one) | Reagents | Yield |
| 3,6-Dimethyl-3-hydroxy-6-heptenoic acid | 1,4-Dimethylbicyclo[3.2.0]hept-3-en-6-one | Acetic anhydride, Potassium acetate | Good |
| 3-Hydroxy-3-methyl-6-heptenoic acid | 4-Methylbicyclo[3.2.0]hept-3-en-6-one | Acetic anhydride, Potassium acetate | - |
Intramolecular [2+2] Cycloaddition of α,β-Unsaturated Ketene (B1206846) Intermediates
The bicyclization of 3-hydroxy-6-alkenoic acids is understood to proceed through a key intermediate: an α,β-unsaturated ketene. orgsyn.org This ketene is generated in situ and undergoes an intramolecular [2+2] cycloaddition to furnish the bicyclo[3.2.0]hept-3-en-6-one skeleton. orgsyn.org The reaction conditions, specifically the use of acetic anhydride, facilitate the formation of a mixed anhydride which then eliminates acetic acid to form the reactive ketene.
The stereochemical outcome of this cycloaddition is noteworthy. The process generally leads to the thermodynamically more stable isomer of the bicyclic ketone. orgsyn.org An equilibrium between the possible geometric isomers of the α,β-unsaturated ketene intermediate is thought to be responsible for the high stereoselectivity observed in the formation of the final product. orgsyn.org This method has been described as a rather general procedure for the preparation of a variety of bicyclo[3.2.0]hept-3-en-6-ones. orgsyn.org Research by Snider and coworkers has extensively explored the intramolecular [2+2] cycloaddition of vinylketenes, generated from the corresponding α,β-unsaturated acid chlorides, to form bicyclo[3.2.0]heptenones. epo.orgacs.org
Photochemical [2+2] Cycloadditions in Bicyclo[3.2.0]heptenone Formation
Photochemical [2+2] cycloaddition reactions represent another powerful tool for the construction of the bicyclo[3.2.0]heptane framework. acs.org These reactions involve the light-induced union of two carbon-carbon double bonds to form a cyclobutane (B1203170) ring. While often employed for intermolecular cycloadditions, intramolecular variants are also highly effective.
In the context of 7,7-dimethylbicyclo[3.2.0]heptan-6-one derivatives, photochemical reactions have been explored, particularly the retro-[2+2] cycloaddition. Studies have shown that 7,7-disubstituted bicyclo[3.2.0]heptan-6-ones can undergo efficient photochemical retro-[2+2] reactions to generate γ-alkenyl ketenes. This reactivity has been harnessed in the synthesis of natural products such as (+)-eldanolide, where a 3-hydroxy-7,7-dimethylbicyclo[3.2.0]heptan-6-one derivative was a key intermediate. mdpi.com While this demonstrates the photochemical reactivity of the saturated scaffold, the principles of photochemical cycloadditions are fundamental to the synthesis of the bicyclo[3.2.0]heptenone core itself in other contexts.
Stereocontrolled Chemical Synthesis Strategies for Bicyclo[3.2.0]heptanones
The development of stereocontrolled synthetic routes to bicyclo[3.2.0]heptanones is crucial for their application in the synthesis of enantiomerically pure target molecules. One approach to achieving stereocontrol is through the use of chiral auxiliaries. An asymmetric synthesis of bicyclo[3.2.0]heptanones and bicyclo[3.2.0]hept-3-en-6-ones has been developed based on a [2+2] cycloaddition strategy. unibo.it This method utilizes an enantiopure amide, derived from the reaction of an acid with an oxazolidinone chiral auxiliary, to induce stereoselectivity in the cycloaddition of in situ-generated keteniminium salts. unibo.it
Furthermore, the enantiomers of 7,7-dimethylbicyclo[3.2.0]hept-2-en-6-one have been employed as valuable and complementary optically active synthons in a convergent synthesis of leukotriene-B4. rsc.org This highlights the importance of accessing enantiomerically pure forms of this bicyclic ketone. A patent describes a procedure for the preparation of bicyclo[3.2.0]hept-2-en-7-ones with a high degree of stereospecificity, minimizing the formation of the exocyclic double bond isomer. google.com
Biocatalytic and Chemoenzymatic Transformations
Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical methods for the synthesis of chiral compounds. Microbial and enzymatic transformations have been successfully applied to the stereoselective synthesis and derivatization of bicyclo[3.2.0]heptenones.
Microbial Reductions and Derivatizations of Bicyclo[3.2.0]heptenones
The microbial reduction of racemic bicyclo[3.2.0]heptenones is a well-established method for producing enantiomerically enriched alcohols and for the kinetic resolution of the starting ketone. A variety of fungi and yeasts have been screened for their ability to reduce substituted bicyclo[3.2.0]hept-2-en-6-ones. rsc.org
Specifically, the reduction of (rac)-7,7-dimethylbicyclo[3.2.0]hept-2-en-6-one has been investigated using various microorganisms and isolated enzymes. nih.govscilit.com The fungus Mortierella ramanniana has been shown to reduce this ketone, yielding the corresponding (6S)-endo- and (6S)-exo-alcohols. This biotransformation provides access to optically active alcohols which are valuable chiral building blocks.
Dehydrogenase enzymes have also been employed for the reduction of 7,7-dimethylbicyclo[3.2.0]hept-2-en-6-one. nih.govscilit.com For example, 3α,20β-hydroxy-steroid dehydrogenase reduces the ketone to the (6S)-endo-alcohol, leaving the unreacted ketone in an optically active form. This enzymatic reduction demonstrates high substrate enantioselectivity.
Table 2: Biocatalytic Reduction of (rac)-7,7-Dimethylbicyclo[3.2.0]hept-2-en-6-one
| Biocatalyst | Product(s) | Stereochemical Outcome |
| Mortierella ramanniana | (6S)-endo-alcohol and (6S)-exo-alcohol | High optical purity of alcohols |
| 3α,20β-Hydroxy-steroid dehydrogenase | (6S)-endo-alcohol and optically active unreacted ketone | High optical purity of the alcohol |
| Horse Liver Alcohol Dehydrogenase (HLADH) | Enantioselective reduction | - |
| Alcohol Dehydrogenase from Thermoanaerobium brockii (TBADH) | Enantioselective reduction | - |
Enzyme-Catalyzed Kinetic Resolution of Racemic Bicyclo[3.2.0]heptenone Derivatives
The kinetic resolution of racemic bicyclo[3.2.0]heptenone derivatives using enzymes is a powerful strategy for accessing enantiomerically pure or enriched compounds. This approach leverages the stereoselectivity of biocatalysts, such as lipases, alcohol dehydrogenases (ADHs), and Baeyer-Villiger monooxygenases (BVMOs), to preferentially convert one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product.
Alcohol dehydrogenases have been effectively employed for the resolution of these bicyclic ketones. For instance, the bioreduction of racemic bicyclo[3.2.0]hept-2-en-6-one by growing cultures of the fungus Mortierella ramanniana resulted in a mixture of the corresponding alcohols. Subsequent analysis isolated the unreacted (+)-(1R,5S)-ketone with an enantiomeric excess (e.e.) of 84% and the product 6-endo-(1S,5R,6S)-bicyclo[3.2.0]hept-2-en-6-ol with an 89% e.e. nih.gov. Similarly, ADHs from other microbial sources have been tested for the reduction of both (rac)-bicyclo[3.2.0]hept-2-en-6-one and (rac)-7,7-dimethylbicyclo[3.2.0]hept-2-en-6-one nih.gov. Another approach involves the kinetic resolution of the corresponding racemic alcohols. The oxidation of racemic endo-bicyclo[3.2.0]hept-3-en-6-ols using an ADH from Bacillus stearothermophilus yielded the corresponding ketones in high enantiomeric excess, effectively resolving the remaining endo-alcohol enantiomer researchgate.net.
Lipases are also utilized, typically for the enantioselective hydrolysis or acylation of bicyclic alcohols derived from the ketone scaffold. Porcine pancreatic lipase (B570770) and other fungal lipases have demonstrated the ability to effect enantioselective hydrolysis of esters derived from bicyclo[3.2.0]hept-2-en-6-ols, providing a route to chiral alcohols and the corresponding unreacted esters rsc.org.
Baeyer-Villiger monooxygenases (BVMOs) offer another route for kinetic resolution by catalyzing the oxidation of the ketone to a lactone. The oxidation of (rac)-bicyclo[3.2.0]hept-2-en-6-one by a cyclohexanone (B45756) monooxygenase (CHMO) from Acinetobacter TD63 has been reported mdpi.com. Furthermore, engineered P440 mutants of a BVMO have been used for the kinetic resolution of bicyclo[3.2.0]hept-2-en-6-one, yielding lactone products with e.e. values ranging from 87% to 99% acs.org.
Table 1: Examples of Enzyme-Catalyzed Kinetic Resolution of Bicyclo[3.2.0]heptenone Derivatives and Precursors
| Racemic Substrate | Biocatalyst (Source) | Reaction Type | Product(s) / Resolved Substrate | Enantiomeric Excess (e.e.) |
| (rac)-bicyclo[3.2.0]hept-2-en-6-one | Mortierella ramanniana C2056 | Bioreduction | (+)-(1R,5S)-ketone | 84% |
| 6-endo-(1S,5R,6S)-bicyclo[3.2.0]hept-2-en-6-ol | 89% | |||
| (rac)-endo-bicyclo[3.2.0]hept-3-en-6-ols | Bacillus stearothermophilus | Oxidation | Corresponding Ketones | High |
| (rac)-bicyclo[3.2.0]hept-2-en-6-one | P440 mutant BVMOs | Baeyer-Villiger Oxidation | "Normal" and "Abnormal" Lactones | 87% - 99% |
| Esters of (rac)-bicyclo[3.2.0]hept-2-en-6-ols | Porcine Pancreatic Lipase | Hydrolysis | Chiral Alcohols and unreacted Esters | N/A |
Development of Artificial Biocatalytic Cascades for Bicyclo[3.2.0]carbocyclic Molecules
Artificial biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot without isolating intermediates, represent a highly efficient strategy for synthesizing complex molecules like bicyclo[3.2.0]carbocyclic structures researchgate.net. These cascades enhance sustainability by reducing waste, purification steps, and reaction time. For redox-active enzymes like ADHs and BVMOs, which are frequently used for these scaffolds, cofactor recycling is a critical component of the cascade design to ensure economic viability nih.govmdpi.comnih.gov.
A notable example is the development of a one-pot, three-enzyme cascade for the transformation of a racemic acetoxy ester of a bicyclo[3.2.0]heptene derivative. This system sequentially employed:
A lipase from Pseudomonas cepacia for the kinetic resolution of the starting ester, yielding a chiral alcohol.
Horse Liver Alcohol Dehydrogenase (HLADH) for the oxidation of the resulting chiral alcohol to the corresponding ketone.
A monooxygenase (MO1) for the subsequent Baeyer-Villiger biooxygenation of the ketone to yield two regioisomeric lactones nih.gov.
The integration of these steps into a single process highlights the power of biocatalytic cascades. The efficiency of such systems relies on the compatibility of the different enzymes under the same reaction conditions and the implementation of an effective cofactor regeneration system. For NAD(H) or NADP(H) dependent enzymes, this is often achieved using a coupled-enzyme system, such as formate (B1220265) dehydrogenase with formate or glucose dehydrogenase with glucose, to regenerate the required cofactor nih.gov. These integrated systems provide a sophisticated and streamlined approach to producing valuable chiral synthons from simple bicyclic precursors nih.govresearchgate.net.
Strategies for Enantiomeric Resolution and Optical Purity Enhancement
Beyond enzymatic kinetic resolution, several other strategies exist for the enantiomeric resolution of bicyclo[3.2.0]heptenone scaffolds and the enhancement of their optical purity. These methods can be broadly categorized into chemical and chemoenzymatic approaches.
A common chemical method involves the conversion of a racemic mixture into a pair of diastereomers by reaction with a chiral resolving agent. For instance, racemic bicyclo[3.2.0]hept-3-en-6-endo-ols, which are readily prepared by the stereoselective reduction of the corresponding ketones, can be resolved using this strategy. The racemic alcohols are converted into diastereoisomeric esters by reacting them with an enantiomerically pure acid chloride, such as (-)-(1S,4R)-camphanic acid chloride researchgate.net. The resulting diastereomers often have different physical properties, allowing for their separation by techniques like flash chromatography. Following separation, a mild alkaline hydrolysis cleaves the ester bond, yielding the two separate, enantiomerically pure alcohols. The desired enantiomerically pure ketone can then be obtained through a subsequent oxidation step, for example, using tetra-n-propylammonium perruthenate (TPAP) as the catalyst researchgate.net.
Another resolution technique involves the use of chiral phosphinothioic amides. In one application, a Wittig-like process for ketone methylation employed an optical resolution using a specific, less chromatographically-mobile diastereomer of a phosphinothioic amide to afford the individual enantiomers of the target bicyclic compound arkat-usa.org.
Enhancement of optical purity can be achieved by recrystallization of an enantiomerically enriched sample or by subjecting a partially resolved mixture to a second, different resolution process. For example, a sample obtained from a kinetic resolution with a moderate e.e. value could be further enriched by conversion to a diastereomeric derivative and subsequent separation or crystallization. These combined strategies provide a versatile toolkit for accessing highly pure enantiomers of bicyclo[3.2.0]hept-3-en-6-one and its derivatives, which are crucial intermediates in the synthesis of natural products and analogues researchgate.netarkat-usa.org.
Table 2: Comparison of Enantiomeric Resolution Strategies
| Strategy | Method | Key Reagents/Enzymes | Separation Technique | Applicability |
| Enzymatic Kinetic Resolution | Bioreduction | Alcohol Dehydrogenase (e.g., from M. ramanniana) | Chromatography | Racemic Ketones |
| Oxidation | Alcohol Dehydrogenase (e.g., from B. stearothermophilus) | Chromatography | Racemic Alcohols | |
| Hydrolysis/Acylation | Lipases | Chromatography | Racemic Alcohols/Esters | |
| Chemical Resolution | Diastereomer Formation | Chiral Resolving Agent (e.g., (-)-(1S,4R)-camphanic acid chloride) | Flash Chromatography | Racemic Alcohols |
Reactivity and Mechanistic Studies of 7,7 Dimethylbicyclo 3.2.0 Hept 3 En 6 One and Analogs
Photochemical Transformations
The absorption of ultraviolet light by 7,7-dimethylbicyclo[3.2.0]hept-3-en-6-one and its analogs initiates a cascade of intricate molecular rearrangements. These transformations are governed by the fundamental principles of photochemistry, including the formation of excited states and their subsequent decay pathways, which lead to the formation of distinct and often structurally complex products.
Photolytic Retro-[2+2] Reactions Leading to γ-Alkenyl Ketenes
One of the prominent photochemical pathways for bicyclo[3.2.0]heptan-6-ones involves a retro-[2+2] cycloaddition reaction. Upon irradiation, the cyclobutane (B1203170) ring cleaves to generate a highly reactive γ-alkenyl ketene (B1206846) intermediate. Studies on 7,7-disubstituted bicyclo[3.2.0]heptan-6-ones have demonstrated this to be an efficient process. The formation of the γ-alkenyl ketene opens up synthetic routes to various derivatives, as the ketene moiety can be trapped by nucleophiles. For instance, in the presence of an alcohol, the corresponding ester can be obtained in synthetically useful yields.
The efficiency of this photochemical transformation can be influenced by the substitution pattern on the bicyclic core and the reaction conditions. While polymerization of the intermediate ketene can be a competing process, conducting the photolysis in dilute solutions can sometimes mitigate this issue. The general transformation is depicted below:
Scheme 1: General Photolytic Retro-[2+2] Reaction
| Reactant | Intermediate | Product (in presence of ROH) |
|---|
This reaction has been applied in the synthesis of natural products, highlighting its synthetic utility.
Photoisomerization Pathways to Lumiketone-Type Products
An alternative photochemical pathway observed for related bicyclic systems involves photoisomerization to lumiketone-type products. For instance, the UV irradiation of polysubstituted 2,6-cycloheptadien-1-ones yields bicyclo[3.2.0]hept-3-en-2-ones, which are considered lumiketone-like products. oup.com This transformation is believed to proceed through a triplet excited state, as evidenced by sensitization and quenching experiments. oup.com The formation of these bicyclo[3.2.0]heptenone systems from cycloheptadienones represents a significant class of photorearrangements in cyclic cross-conjugated systems. oup.com
While this specific reaction describes the formation of a bicyclo[3.2.0]heptenone, the principle of photoisomerization is relevant. For this compound itself, photoisomerization could potentially lead to other bicyclic or tricyclic isomers, depending on the specific electronic transitions and the stability of the resulting diradical intermediates.
Subsequent Photoinduced Rearrangements
The initial photoproducts of bicyclo[3.2.0]heptenone systems can often undergo further photochemical transformations upon continued irradiation. For example, the lumiketone-type bicyclo[3.2.0]hept-3-en-2-ones, formed from cycloheptadienones, can subsequently photoisomerize to bicyclo[2.2.1]hept-2-en-7-ones. oup.com This secondary rearrangement is proposed to occur via a arkat-usa.orgbeilstein-journals.org sigmatropic shift. This type of rearrangement highlights the complexity of the photochemical reaction cascade, where the initial photoproduct is not necessarily the final isolated compound. The subsequent rearrangements are often driven by the release of ring strain or the formation of a more thermodynamically stable isomer.
Thermal and Acid-Catalyzed Rearrangement Reactions
In addition to photochemical transformations, this compound and its analogs can undergo rearrangements under thermal or acid-catalyzed conditions. These reactions typically involve the cleavage and formation of different carbon-carbon bonds within the bicyclic system, leading to structurally diverse products.
Intramolecular Thermal Carbon Shifts within the Bicyclo[3.2.0]heptenyl System
The bicyclo[3.2.0]heptenyl system is known to undergo intramolecular thermal rearrangements to the thermodynamically more stable bicyclo[2.2.1]heptenyl system. acs.org This transformation involves a formal arkat-usa.orgbeilstein-journals.org carbon shift. The driving force for this rearrangement is the conversion of the strained, fused four- and five-membered ring system into the less strained bridged bicyclo[2.2.1] system. The presence of substituents, such as the gem-dimethyl group at the 7-position, can influence the kinetics and outcome of this rearrangement.
Ring Expansion Reactions of Substituted Bicyclo[3.2.0]heptanes
Substituted bicyclo[3.2.0]heptanes can undergo ring expansion reactions, particularly under acidic conditions. For example, 6-(1-methylethylidene)-bicyclo[3.2.0]heptanes have been shown to undergo a ring expansion in the presence of HBr in acetic acid to yield bicyclo[3.3.0]octane derivatives. arkat-usa.org This reaction proceeds with high stereoselectivity and moderate regioselectivity. The polarity of the solvent plays a crucial role; in less polar solvents, the ring expansion is suppressed. arkat-usa.org While this example does not involve the specific ketone functionality of this compound, it demonstrates the susceptibility of the bicyclo[3.2.0]heptane skeleton to acid-catalyzed rearrangements and ring expansions, suggesting that similar reactivity could be anticipated for the title compound under appropriate conditions.
Beckmann Rearrangement and Associated Fragmentation Processes of Cyclobutanones
The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide. However, for oximes derived from strained ring systems like cyclobutanones, the reaction pathway can deviate significantly. Instead of the expected lactam formation via rearrangement, a fragmentation process often becomes dominant. This alternative pathway is particularly favored when the group alpha to the oxime can stabilize a carbocation.
In the case of the oxime of this compound, the carbon atom at position 7 is a quaternary center. Upon activation of the oxime's hydroxyl group (e.g., by an acid or sulfonyl chloride), the subsequent cleavage of the C6-C7 bond is promoted. This is because the resulting carbocation at C7 is a tertiary carbocation, stabilized by the two adjacent methyl groups through hyperconjugation. This contrasts with the alternative cleavage of the C5-C6 bond, which would produce a less stable secondary carbocation.
This propensity for fragmentation is a known characteristic of strained bicyclic ketoximes, where ring strain and the stability of potential carbocation intermediates dictate the reaction outcome. Studies on related strained systems, such as camphor (B46023) oxime, have shown that under acidic conditions, a complex mixture of fragmentation products is often formed instead of the classic rearrangement product. The fragmentation of the this compound oxime is expected to yield a nitrile-containing product resulting from the cleavage of the four-membered ring.
Cycloaddition and Cyclization Reactions
Intramolecular Cycloaddition Products from Vinylketenes
The bicyclo[3.2.0]heptenone framework can serve as a precursor to highly reactive vinylketene intermediates through photochemical reactions. Specifically, the photolysis of 7,7-disubstituted bicyclo[3.2.0]heptan-6-ones can induce a retro-[2+2] cycloaddition, leading to the efficient formation of γ-alkenyl ketenes.
Research on derivatives, such as (±)-3-exo-Hydroxy-7,7-dimethylbicyclo[3.2.0]heptan-6-one, has demonstrated this transformation. Upon irradiation, the four-membered ring cleaves to generate a transient vinylketene. These intermediates are valuable in synthesis as they can be trapped intramolecularly or intermolecularly to form new cyclic structures. For instance, the photolysis of a related diphenyl-substituted epoxybicyclo[3.2.0]heptanone in benzene (B151609) was shown to produce a lactone, resulting from the intramolecular trapping of the intermediate ketene. This reactivity highlights a pathway for converting the bicyclic ketone into other complex molecular architectures.
Intermolecular Cycloaddition Strategies
The fundamental bicyclo[3.2.0]hept-3-en-6-one skeleton is commonly synthesized via an intermolecular [2+2] cycloaddition reaction. This powerful method involves the reaction between a ketene and a cyclopentadiene (B3395910). For the synthesis of the title compound, dimethylketene (B1620107) (generated in situ) reacts with cyclopentadiene.
This cycloaddition is a concerted, pericyclic reaction that efficiently forms the fused four- and five-membered ring system. The high reactivity of cyclopentadiene as a diene in cycloaddition reactions makes this a favorable synthetic route. Variations of this strategy, such as using keteniminium salts in what is known as the Ghosez cycloaddition, have been developed to afford functionalized bicyclo[3.2.0]heptanones with high stereoselectivity. These intermolecular strategies are crucial for accessing the core structure, which can then be used in further synthetic elaborations.
Oxidation and Reduction Reactions
Chemoselective Reductions and Formation of Bicyclic Alcohols
The carbonyl group of 7,7-dimethylbicyclo[3.2.0]hept-2-en-6-one is a target for stereoselective reduction, which can be achieved with high efficiency and enantioselectivity using biocatalysts. These enzymatic and microbial reductions provide access to valuable chiral bicyclic alcohols, which are important synthons for natural product synthesis.
Two distinct biocatalytic systems have been shown to reduce the racemic ketone with different and useful selectivities:
Fungal Reduction: The fungus Mortierella ramanniana reduces (±)-7,7-dimethylbicyclo[3.2.0]hept-2-en-6-one to yield two different bicyclic alcohols. The reduction produces the (1R,5S,6S)-endo-alcohol and the (1S,5R,6S)-exo-alcohol. mdpi.com
Enzymatic Reduction: In contrast, the isolated enzyme 3α,20β-hydroxysteroid dehydrogenase (HSDH) exhibits high enantioselectivity. It preferentially reduces the (1S,5R)-enantiomer of the ketone to produce the corresponding (1S,5R,6S)-endo-alcohol in high optical purity, leaving the unreacted (1R,5S)-enantiomer of the ketone. mdpi.comnih.gov
These complementary biocatalytic methods allow for the resolution of the racemic ketone and the preparation of specific, optically pure stereoisomers of the corresponding bicyclic alcohols.
| Biocatalyst | Substrate | Major Products | Key Outcome |
|---|---|---|---|
| Mortierella ramanniana | (±)-7,7-Dimethylbicyclo[3.2.0]hept-2-en-6-one | (1R,5S,6S)-endo-Alcohol and (1S,5R,6S)-exo-Alcohol | Diastereoselective reduction |
| 3α,20β-Hydroxysteroid Dehydrogenase (HSDH) | (±)-7,7-Dimethylbicyclo[3.2.0]hept-2-en-6-one | (1S,5R,6S)-endo-Alcohol and recovered (+)-(1R,5S)-Ketone | Kinetic resolution |
Bio-Baeyer–Villiger Oxidation for Lactone Synthesis
The Baeyer-Villiger oxidation is a reliable method for converting ketones into esters or, in the case of cyclic ketones, lactones. This transformation can be carried out using biocatalysts, offering a green and highly selective alternative to chemical reagents.
The microbial oxidation of 7,7-dimethylbicyclo[3.2.0]hept-2-en-6-one has been successfully demonstrated using the bacterium Acinetobacter calcoaceticus (NCIMB 9871). This organism contains Baeyer-Villiger monooxygenase (BVMO) enzymes that catalyze the insertion of an oxygen atom adjacent to the carbonyl group of the bicyclic ketone. This bio-oxidation converts the ketone into the corresponding lactone, 4,4-dimethyl-3-oxabicyclo[3.3.0]oct-6-en-2-one, in a state of high optical purity.
The enzymatic process is highly regioselective, with oxygen insertion occurring between the carbonyl carbon (C6) and the more substituted bridgehead carbon (C5), which is typical for this class of enzymes. This biocatalytic route provides an efficient method for synthesizing chiral lactones, which are versatile intermediates in organic synthesis.
| Biocatalyst | Substrate | Product | Reaction Type |
|---|---|---|---|
| Acinetobacter calcoaceticus (NCIMB 9871) | 7,7-Dimethylbicyclo[3.2.0]hept-2-en-6-one | 4,4-Dimethyl-3-oxabicyclo[3.3.0]oct-6-en-2-one | Bio-Baeyer–Villiger Oxidation |
Functional Group Interconversions and Derivatization
The strained bicyclic framework and the ketone functionality of this compound and its analogs make it a versatile substrate for a variety of functional group interconversions. Research in this area has focused on leveraging the reactivity of the carbonyl group to introduce new functionalities and create complex molecular architectures, which are valuable intermediates in the synthesis of natural products and other biologically active molecules.
The Baeyer-Villiger oxidation is a well-established method for converting ketones into esters or lactones. This reaction has been applied to the bicyclo[3.2.0]heptenone framework, primarily using biocatalytic systems to achieve high levels of regio- and enantioselectivity.
Detailed Research Findings:
Studies on the isomeric analog, 7,7-dimethylbicyclo[3.2.0]hept-2-en-6-one, have demonstrated the efficacy of microbial Baeyer-Villiger oxidation. When subjected to the microorganism Acinetobacter calcoaceticus (NCIMB 9871), the ketone undergoes oxidation to furnish the corresponding lactone. jmb.or.krresearchgate.netnih.gov This bio-oxidation exhibits high regioselectivity. The migratory aptitude in Baeyer-Villiger reactions is generally tertiary alkyl > secondary alkyl > primary alkyl. For the related parent compound, bicyclo[3.2.0]heptan-6-one, theoretical studies confirm that migration of the more substituted bridgehead carbon (C-5) is kinetically and thermodynamically favored.
For bicyclo[3.2.0]hept-3-en-6-one intermediates, the Baeyer-Villiger oxidation serves as an efficient method for preparing 3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-ones, which are important starting materials for the synthesis of linear condensed triquinane sesquiterpenes. researchgate.netresearchgate.net The reaction proceeds by insertion of an oxygen atom adjacent to the carbonyl group, leading to ring expansion and the formation of a bicyclic lactone. Fungi such as Fusarium and Aspergillus species have also been successfully employed for the Baeyer-Villiger oxidation of the parent bicyclo[3.2.0]hept-2-en-6-one, yielding valuable chiral lactones. nih.gov
| Substrate | Catalyst/Microorganism | Product(s) | Yield | Enantiomeric Excess (e.e.) | Reference |
|---|---|---|---|---|---|
| Bicyclo[3.2.0]hept-2-en-6-one | Acinetobacter calcoaceticus NCIB 9871 | 2-Oxabicyclo[3.3.0]oct-6-en-3-one & 3-Oxabicyclo[3.3.0]oct-6-en-2-one | - | High | jmb.or.kr |
| Substituted Bicyclo[3.2.0]heptan-6-ones | Acinetobacter calcoaceticus NCIB 9871 | Regioisomeric Lactones | 67-93% | 20 to >99% | nih.gov |
| Bicyclo[3.2.0]hept-2-en-6-one | Aspergillus amazonicus (+ TiO2) | (-)-(1S,5R)-2-Oxabicyclo[3.3.0]oct-6-en-3-one | 85% | 70% | nih.gov |
The carbonyl group of the bicyclo[3.2.0]heptenone system is amenable to Wittig-type reactions, allowing for the conversion of the ketone into an exocyclic methylene (B1212753) group. This transformation is a key step in the synthesis of various natural products.
Detailed Research Findings:
While specific examples for this compound are not extensively detailed, studies on closely related structures demonstrate the feasibility of this reaction. For instance, the reaction of 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one with stabilized phosphoranes results in a normal Wittig reaction to yield the corresponding 6-alkoxycarbonylmethylene-bicyclic compound. rsc.org This indicates that the steric hindrance around the carbonyl group does not completely inhibit the approach of the Wittig reagent. Furthermore, a Wittig olefination is a noted step in the synthetic pathway involving 3-ethylbicyclo[3.2.0]hept-3-en-6-one, underscoring its utility in this class of compounds.
| Substrate | Reagent | Reaction Type | Product | Reference |
|---|---|---|---|---|
| 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one | Stabilized Phosphorane (e.g., Ph3P=CHCO2R) | Wittig Reaction | 6-Alkoxycarbonylmethylene-7,7-dichlorobicyclo[3.2.0]hept-2-ene | rsc.org |
| 3-Ethylbicyclo[3.2.0]hept-3-en-6-one | (Nitromethyl)triphenylphosphorane | Wittig Olefination | 3-Ethyl-6-(nitromethylene)bicyclo[3.2.0]hept-3-ene |
Reduction of the ketone functionality in bicyclo[3.2.0]heptenone systems provides access to the corresponding secondary alcohols. The stereochemical outcome of this reduction is highly dependent on the reagent and conditions employed, allowing for the selective formation of either endo or exo alcohol diastereomers.
Detailed Research Findings:
Both chemical and biocatalytic methods have been successfully applied to reduce bicyclo[3.2.0]heptenones. The reduction of bicyclo[3.2.0]hept-3-en-ones with Baker's yeast yields a mixture of enantiomerically pure (6S)-endo- and (6S)-exo-alcohols. researchgate.net For the related bicyclo[3.2.0]hept-6-en-3-one system, chemical reducing agents have shown high selectivity; L-Selectride provides the endo-alcohol almost exclusively, while lithium aluminum hydride (LiAlH₄) also shows a strong preference for the endo product (9:1 endo:exo). arkat-usa.org Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) are also effective for this transformation. epo.orgarkat-usa.org
| Substrate | Reducing Agent | Major Product | Diastereoselectivity (endo:exo) | Reference |
|---|---|---|---|---|
| Bicyclo[3.2.0]hept-3-en-ones | Baker's Yeast | (6S)-endo- and (6S)-exo-Alcohols | - | researchgate.net |
| Bicyclo[3.2.0]hept-6-en-3-one | L-Selectride | endo-Bicyclo[3.2.0]hept-6-en-3-ol | >99:1 | arkat-usa.org |
| Bicyclo[3.2.0]hept-6-en-3-one | Lithium Aluminum Hydride | endo-Bicyclo[3.2.0]hept-6-en-3-ol | 90:10 | arkat-usa.org |
| 7-Phthalimidobicyclo[3.2.0]hept-2-en-6-one | Sodium Borohydride | 7-Phthalimido-exo-bicyclo[3.2.0]hept-2-en-6-ol | Exo selective | arkat-usa.org |
The addition of organometallic reagents, such as Grignard or organolithium compounds, to the carbonyl group offers a direct route for carbon-carbon bond formation, leading to tertiary alcohols. This derivatization introduces a new substituent at the C-6 position, further increasing molecular complexity.
Detailed Research Findings:
The reaction of organometallic reagents with the bicyclo[3.2.0]heptenone core is a synthetically useful transformation. thermofisher.com For example, the addition of methylmagnesium bromide to related acetylenic systems demonstrates the principle of carbometalation and subsequent reaction with carbonyl-containing electrophiles. researchgate.net The stereochemical course of the addition is generally governed by steric factors, with the nucleophile preferentially attacking from the less hindered exo face of the bicyclic system, away from the C-7 gem-dimethyl group. This approach allows for the stereocontrolled synthesis of tertiary alcohols, which can serve as precursors for further synthetic manipulations.
The carbonyl group of this compound possesses α-protons at the C-5 position, allowing for the formation of an enol or enolate intermediate under appropriate basic or acidic conditions. These intermediates can be trapped to form stable derivatives, such as silyl (B83357) enol ethers, or used in subsequent reactions.
Detailed Research Findings:
The formation of enolates from bicyclo[3.2.0]heptenone systems allows for reactions at the α-carbon. These enolates can be trapped with silylating agents like trimethylsilyl (B98337) chloride (TMSCl) in the presence of a base such as lithium diisopropylamide (LDA) to generate silyl enol ethers. The regioselectivity of this process (formation of the Δ⁵ or Δ⁶ enol ether) would be influenced by the choice of base and reaction conditions (kinetic vs. thermodynamic control). While specific studies on the this compound are limited, the general principles of enolate chemistry are applicable. These silyl enol ether derivatives are valuable synthetic intermediates, for example, in Mukaiyama aldol (B89426) additions or for the preparation of α-functionalized ketones.
Advanced Spectroscopic and Structural Elucidation for Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis and Assignment
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. For 7,7-Dimethylbicyclo[3.2.0]hept-3-en-6-one, both ¹H and ¹³C NMR provide diagnostic signals that can be assigned to each unique nucleus within the molecule.
The ¹³C NMR spectrum provides information on the carbon skeleton. A key feature is the downfield signal for the carbonyl carbon (C6), which is anticipated to be around δ 208 ppm, a value typical for ketones within a five-membered ring. orgsyn.org The olefinic carbons (C3 and C4) would appear in the characteristic alkene region of the spectrum.
Interactive Data Table: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H3, H4 | ~ 5.3 | Multiplet |
| H1, H5 | ~ 3.5 | Multiplet |
| H2 | ~ 2.9 | Multiplet |
| CH₃ (endo) | ~ 1.3 | Singlet |
| CH₃ (exo) | ~ 1.1 | Singlet |
Interactive Data Table: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C6 (C=O) | ~ 208 |
| C3, C4 | ~ 127-135 |
| C7 | ~ 59 |
| C1, C5 | ~ 47 |
| C2 | ~ 35 |
| CH₃ | ~ 15-25 |
Infrared (IR) Spectroscopic Investigations of Carbonyl and Alkene Functionalities
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In this compound, the two primary functionalities of interest are the carbonyl (C=O) group of the ketone and the carbon-carbon double bond (C=C) of the alkene.
The most prominent feature in the IR spectrum is the carbonyl stretching vibration. For ketones incorporated into a strained four-membered ring (cyclobutanone), this absorption occurs at a characteristically high frequency, typically between 1770 and 1780 cm⁻¹. orgsyn.orgrsc.org This is significantly higher than the ~1715 cm⁻¹ observed for a typical acyclic or six-membered ring ketone, and the shift is a direct consequence of the increased ring strain. rsc.org The C=C stretching vibration of the alkene in the five-membered ring is expected to produce a weaker absorption band in the region of 1640–1660 cm⁻¹.
Interactive Data Table: Characteristic IR Absorption Frequencies
| Functional Group | Vibration Mode | Expected Absorption Range (cm⁻¹) | Key Structural Feature |
| Carbonyl (C=O) | Stretch | 1770 - 1780 | Strained cyclobutanone (B123998) ring |
| Alkene (C=C) | Stretch | 1640 - 1660 | Endocyclic double bond |
Mass Spectrometric Characterization and Fragmentation Patterns
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns upon ionization. For this compound (molecular formula C₉H₁₂O), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 136.
The fragmentation of bicyclo[3.2.0]heptenone systems is often dictated by the inherent ring strain. Two principal fragmentation pathways are anticipated:
Loss of Carbon Monoxide: A common fragmentation for ketones is the neutral loss of a molecule of carbon monoxide (CO, 28 Da). This would result in a significant fragment ion at m/z 108.
Retro-[2+2] Cycloreversion: The strained cyclobutane (B1203170) ring, often formed via a photochemical [2+2] cycloaddition, is susceptible to cleavage. A retro-[2+2] reaction would break the molecule into two smaller, stable fragments. In this case, it would likely lead to the formation of dimethylketene (B1620107) and cyclopentadiene (B3395910), although the charge could be retained by either fragment depending on its ionization potential.
These fragmentation patterns provide a diagnostic fingerprint that helps confirm the bicyclic structure of the molecule.
Interactive Data Table: Expected Mass Spectrometry Fragmentation Data
| m/z Value | Proposed Fragment | Pathway |
| 136 | [C₉H₁₂O]⁺ | Molecular Ion (M⁺) |
| 108 | [C₈H₁₂]⁺ | Loss of CO |
| 70 or 66 | [C₄H₆O]⁺ or [C₅H₆]⁺ | Retro-[2+2] Cycloreversion |
Computational Chemistry and Theoretical Investigations
Conformational Analysis and Geometrical Optimizations of Bicyclo[3.2.0] Systems
The geometry of bicyclo[3.2.0]heptane systems is a topic of significant interest in theoretical chemistry. The fusion of a five-membered and a four-membered ring introduces considerable strain, which dictates the molecule's preferred three-dimensional structure. Computational methods, such as ab initio and density functional theory (DFT), are powerful tools for exploring the potential energy surface of these molecules and identifying stable conformers.
For the parent bicyclo[3.2.0]heptane, two primary conformations are recognized: the endo and exo forms, distinguished by the puckering of the cyclopentane (B165970) ring relative to the cyclobutane (B1203170) ring. Theoretical calculations have been employed to determine the relative stabilities of these conformers. These studies often involve geometry optimization to locate stationary points on the potential energy surface, followed by frequency calculations to confirm that these structures correspond to true energy minima.
In the case of 7,7-dimethylbicyclo[3.2.0]hept-3-en-6-one, the introduction of the gem-dimethyl group at the C7 position and the double bond in the five-membered ring significantly influences the conformational preferences. Molecular modeling studies on the related 7,7-dimethylbicyclo[3.2.0]hept-2-en-6-one have indicated that substitutions on the bicyclic framework can lead to minor conformational changes. researchgate.net The presence of the sp²-hybridized carbons in the cyclopentene (B43876) ring alters its puckering compared to the saturated analog.
Geometrical optimization of this compound using computational methods would provide precise bond lengths, bond angles, and dihedral angles. These optimized geometries are crucial for understanding the steric and electronic properties of the molecule and serve as the foundation for more advanced computational studies.
| Method | Basis Set | Key Applications |
|---|---|---|
| Density Functional Theory (DFT) | e.g., B3LYP/6-31G* | Geometry optimization, relative energy calculations |
| Ab initio (e.g., MP2) | e.g., aug-cc-pVDZ | Higher accuracy energy calculations |
| Molecular Mechanics (MM) | e.g., MMFF94 | Initial conformational searches of large systems |
Quantum Chemical Studies on Reaction Mechanisms and Transition States
Quantum chemical calculations are indispensable for elucidating the mechanisms of chemical reactions. For bicyclo[3.2.0]heptenone systems, these studies often focus on pericyclic reactions, such as photochemical [2+2] cycloadditions, which are a primary method for synthesizing this ring system. Theoretical investigations can map out the reaction pathway, identify intermediates, and, crucially, locate and characterize the transition state.
The energy and geometry of the transition state are paramount in determining the kinetics of a reaction. Computational methods can calculate the activation energy, providing insight into the reaction rate. For reactions involving this compound, such as its formation via intramolecular ketene (B1206846) cycloaddition or its subsequent transformations, quantum chemical studies can reveal the intricate details of bond-making and bond-breaking processes.
For instance, theoretical studies on the thermal isomerization of related bicyclo[3.2.0]heptene systems have been conducted using multiconfiguration self-consistent field (MCSCF) methods to investigate the reaction pathways and locate transition states. nih.gov These high-level calculations are necessary to accurately describe the electronic structure changes that occur during these transformations. The insights gained from such studies are critical for controlling reaction outcomes and designing novel synthetic routes.
| Parameter | Description | Computational Output |
|---|---|---|
| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. | Energy difference between reactants and transition state. |
| Transition State Geometry | The molecular structure at the highest point on the reaction pathway. | Optimized geometry with one imaginary frequency. |
| Reaction Enthalpy (ΔH) | The overall energy change of the reaction. | Energy difference between products and reactants. |
Prediction and Elucidation of Stereochemical Outcomes
A significant challenge and opportunity in the chemistry of bicyclo[3.2.0]heptane systems is the control of stereochemistry. The rigid, three-dimensional structure of these molecules often leads to highly stereoselective reactions. Computational chemistry provides a powerful means to predict and understand the origins of this stereoselectivity.
For reactions leading to or involving this compound, theoretical models can be used to calculate the energies of different diastereomeric transition states. According to transition state theory, the product distribution is determined by the relative energies of these transition states. The lower the energy of a particular transition state, the faster the reaction leading to the corresponding stereoisomer.
For example, in the reduction of the carbonyl group of this compound, the approaching nucleophile can attack from either the endo or exo face. Computational modeling can be used to determine which pathway is energetically more favorable, thus predicting the major diastereomer of the resulting alcohol. These predictions are invaluable for synthetic chemists aiming to produce a single, desired stereoisomer. Such studies have been instrumental in understanding the stereochemical outcomes of enzymatic reductions of related bicyclic ketones.
| Computational Task | Information Gained | Relevance to Stereochemistry |
|---|---|---|
| Calculation of Diastereomeric Transition State Energies | Relative activation barriers for the formation of different stereoisomers. | Predicts the kinetic product distribution. |
| Analysis of Non-Covalent Interactions in the Transition State | Identifies steric and electronic factors that favor one stereochemical pathway. | Provides a rationalization for the observed stereoselectivity. |
| Modeling of Substrate-Catalyst Complexes | Predicts the preferred binding orientation in catalyzed reactions. | Elucidates the origin of enantioselectivity in asymmetric catalysis. |
Synthetic Applications in Target Oriented Organic Synthesis
Precursors for Prostaglandins and Analogues
Bicyclo[3.2.0]hept-3-en-6-one derivatives serve as crucial intermediates in the synthesis of prostaglandins, a class of physiologically active lipid compounds. nih.gov The core strategy involves the transformation of the bicyclic ketone into substituted cyclopentanone (B42830) structures, which are precursors to the Corey lactone, a key intermediate in many prostaglandin (B15479496) syntheses. nih.govresearchgate.net
A notable approach involves the stereoselective synthesis of 6-benzyloxymethyl-7-hydroxy-2-oxabicyclo[3.3.0]octan-3-one, a Corey lactone derivative, starting from a bicyclo[3.2.0]hept-3-en-6-one precursor. nih.gov This transformation is achieved through a Baeyer-Villiger oxidation of the bicyclic ketone, which establishes the lactone functionality essential for the prostaglandin framework. researchgate.net The strategic use of the bicyclo[3.2.0]heptenone system allows for the controlled introduction of stereocenters that are critical for the biological activity of the target prostaglandins. While many of these routes initially produce racemic mixtures, the development of chemoenzymatic strategies has enabled the synthesis of homochiral prostaglandin intermediates. nih.gov
Intermediates in the Synthesis of Eldanolide and Related Pheromones
The compound 7,7-dimethylbicyclo[3.2.0]hept-3-en-6-one is a key starting material in the synthesis of (+)-eldanolide, the attractant pheromone of the African sugarcane borer, Eldana saccharina. rsc.orgresearchgate.net A critical step in this synthesis is the resolution of the racemic bicyclic ketone. rsc.org
Microbial resolution using the fungus Mortierella ramanniana has been effectively employed to separate the enantiomers. rsc.org This biocatalytic reduction yields the (6S)-endo-alcohol and the (6S)-exo-alcohol, leaving the unreacted ketone in an enantiomerically enriched form. rsc.org The resulting optically pure (6S)-endo-alcohol is then converted into a lactone that serves as a late-stage synthon for the synthesis of natural (+)-eldanolide. rsc.org This chemoenzymatic approach highlights the utility of this compound as a chiral precursor for insect pheromones. researchgate.netmdpi.com
| Enzyme/Microorganism | Product(s) | Key Outcome |
|---|---|---|
| Mortierella ramanniana | (6S)-endo-alcohol and (6S)-exo-alcohol | Produces the alcohol in high optical purity, which is a precursor to (+)-eldanolide. rsc.org |
| 3α,20β-Hydroxysteroid dehydrogenase | (6S)-endo-alcohol and recovered optically active ketone | Provides an alternative enzymatic route to the optically pure alcohol. rsc.org |
Building Blocks for Grandisol (B1216609) and Lineatin Synthesis
Derivatives of this compound, specifically 1,4-dimethylbicyclo[3.2.0]hept-3-en-6-one, have been utilized as pivotal intermediates in the stereoselective total synthesis of the racemic forms of grandisol and lineatin. researchgate.net These compounds are significant components of the pheromonic blends of various insect species. researchgate.net The synthesis of these pheromones from the bicyclic precursor underscores the versatility of this chemical scaffold in constructing complex cyclobutane-containing natural products. orgsyn.orgepo.org The bicyclo[3.2.0]heptenone framework provides a robust template for the stereocontrolled elaboration of the carbon skeleton required for these target molecules. researchgate.netoup.com
Chiral Synthons for Leukotrienes and Other Biologically Active Compounds
The enantiomers of 7,7-dimethylbicyclo[3.2.0]hept-2-en-6-one have been ingeniously employed as complementary optically active synthons in a convergent synthesis of leukotriene B4. rsc.org Leukotrienes are a family of eicosanoid inflammatory mediators involved in various physiological and pathological processes.
This synthetic strategy involves the enzymatic resolution of the corresponding acetate (B1210297) derivative using porcine pancreatic lipase (B570770). rsc.org The resulting enantiomerically pure alcohol and the remaining optically active ester are then separately converted into the two enantiomers of the ketone. rsc.org These enantiomeric ketones are subsequently elaborated into two different key fragments of the leukotriene B4 molecule. A final Wittig reaction between these two fragments, followed by deprotection, affords the target leukotriene B4. rsc.org This approach demonstrates a powerful application of 7,7-dimethylbicyclo[3.2.0]hept-2-en-6-one in the synthesis of complex, biologically active lipids. The optically active alcohols derived from the microbial resolution of 7,7-dimethylbicyclo[3.2.0]hept-2-en-6-one have also been successfully converted into the arachidonic acid metabolite, (+)-leukotriene-B4. researchgate.net
Application in the Development of Chiral Ligands and Catalysts
The rigid, chiral backbone of bicyclo[3.2.0]hept-3-en-6-one derivatives makes them attractive candidates as precursors for the development of novel chiral ligands for asymmetric synthesis. researchgate.net While direct applications in catalysis are still an emerging area of research, the potential is significant. The well-defined stereochemistry of these bicyclic systems can be exploited to create a chiral environment around a metal center in a catalyst, thereby enabling enantioselective transformations. The synthesis of enantiomerically pure alcohols and ketones from these bicyclic precursors provides access to a family of 1,3-diols with a chiral rigid backbone, which are potentially suitable as nonracemic precursors for bidentate ligands. researchgate.net The further development of these synthons into effective chiral ligands and catalysts remains an active area of investigation. orgsyn.org
Future Research Directions and Synthetic Prospects
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of 7,7-Dimethylbicyclo[3.2.0]hept-3-en-6-one relies on established but often harsh methods. The future of its synthesis lies in the development of more efficient, sustainable, and enantioselective routes.
Biocatalysis and Green Chemistry: The use of enzymes and whole-cell systems offers a green alternative to classical chemical methods. Biocatalytic reductions of the ketone functionality are already known, utilizing fungi such as Mortierella ramanniana or isolated dehydrogenase enzymes to produce enantiomerically enriched alcohols. nih.gov Similarly, bio-Baeyer–Villiger oxidations using monooxygenases can provide access to chiral lactones, which are valuable synthetic intermediates. mdpi.com Future work in this area could focus on:
Enzyme Engineering: Tailoring enzymes through directed evolution to enhance substrate specificity, enantioselectivity, and reaction rates for this compound and its derivatives.
Expanded Biocatalytic Toolbox: Exploring other enzyme classes for novel transformations of the bicyclic scaffold, such as enzymatic C-H activation or glycosylation.
Modern Catalytic Methods: Advances in transition metal catalysis and organocatalysis present exciting opportunities for novel synthetic routes. While traditional syntheses often involve multi-step sequences, modern methods could enable more direct and atom-economical approaches.
Palladium-Catalyzed C(sp³)–H Activation: Recent studies have demonstrated the synthesis of related bicyclo[3.2.0]heptane lactones from bicyclo[1.1.1]pentane precursors via a palladium-catalyzed C–H activation and C–C cleavage cascade. rsc.orgrsc.orgnih.govresearchgate.net Applying similar strategies could lead to entirely new and convergent syntheses of functionalized this compound analogues.
Photocatalysis: Organophotoredox-catalyzed [2+2] photocycloadditions have emerged as a powerful tool for the synthesis of bicyclo[3.2.0]heptanes. researchgate.net The development of visible-light-mediated pathways to this compound could offer a more sustainable and selective alternative to traditional thermal cycloadditions.
A comparison of potential future synthetic approaches is summarized in the table below.
| Methodology | Potential Advantages | Research Focus |
| Enzyme Engineering | High enantioselectivity, mild conditions, reduced waste | Directed evolution for improved kinetics and substrate scope |
| Flow Biocatalysis | Increased productivity, catalyst reusability, process control | Development of robust immobilized enzyme reactors |
| Pd-Catalyzed C-H Activation | High convergency, novel disconnections, access to new analogues | Ligand development, substrate scope expansion |
| Visible-Light Photocatalysis | Use of renewable energy, mild conditions, unique reactivity | Catalyst design, stereocontrol of cycloaddition |
Exploration of Undiscovered Reactivity Modes and Transformations
Beyond the established reductions and oxidations of the ketone, the strained bicyclic framework of this compound offers opportunities for discovering novel chemical transformations.
Rearrangement Reactions: The inherent ring strain of the cyclobutane (B1203170) ring makes it susceptible to rearrangement reactions, which can be exploited to access different carbocyclic skeletons.
Oxy-Cope Rearrangement: Related 6-exo-methylbicyclo[3.2.0]hepten-7-ones are known to undergo facial oxy-Cope ring expansions upon treatment with vinyllithium, leading to bicyclo[4.2.1]nonenones and bicyclo[5.2.1]decenones. acs.org A systematic investigation of similar rearrangements with this compound could provide access to medium-sized ring systems that are otherwise difficult to synthesize.
Photochemical Cleavage: The photochemistry of bicyclo[3.2.0]heptan-6-ones can be complex. Norrish Type I cleavage of 7,7-disubstituted derivatives is known to produce γ-alkenyl ketenes, which can be trapped to form esters or undergo further reactions. A deeper exploration of the photochemistry of this compound under various conditions (e.g., with different photosensitizers or in the presence of various trapping agents) could unveil new synthetic pathways. vulcanchem.com
Modern Synthetic Transformations: The application of modern synthetic methods could unlock unprecedented reactivity.
Radical Chemistry: The strained C-C bonds of the cyclobutane ring could be susceptible to radical-mediated opening or functionalization. Exploring reactions with radical precursors under photoredox or electrochemical conditions could lead to novel ring-opened products or the introduction of new functional groups.
C-H Functionalization: Direct functionalization of the C-H bonds of the bicyclic scaffold would provide a highly efficient way to introduce complexity. While challenging, the development of new catalytic systems for the regioselective C-H activation of the cyclopentene (B43876) or cyclobutane rings would be a significant advance.
| Transformation | Potential Outcome | Mechanistic Principle |
| Oxy-Cope Rearrangement | Bicyclo[4.2.1]nonenone systems | Pericyclic sigmatropic rearrangement |
| Norrish Type I Cleavage | γ-Alkenyl esters, novel lactones | Photochemical α-cleavage of the ketone |
| Radical Ring Opening | Functionalized cyclopentane (B165970) derivatives | Homolytic cleavage of strained C-C bonds |
| Catalytic C-H Functionalization | Substituted bicyclic scaffolds | Directed or undirected transition-metal catalyzed C-H bond cleavage |
Advanced Applications in Complex Chemical Synthesis and Materials Science
The unique structural features of this compound make it an attractive starting material for the synthesis of complex molecules and novel materials.
Complex Chemical Synthesis: This compound has already proven its utility as a chiral synthon in the total synthesis of natural products such as leukotriene B4 and the pheromone (+)-eldanolide. rsc.org Future applications in this area could involve:
Divergent Synthesis: Using the bicyclic core as a branching point to synthesize a library of related natural product analogues for structure-activity relationship studies.
Synthesis of Strained Molecules: The inherent strain of the scaffold can be used to construct other highly strained and theoretically interesting molecules, such as complex polycyclic cage compounds.
Fragment-Based Drug Discovery: The rigid, three-dimensional structure of the bicyclic ketone could serve as a novel scaffold in fragment-based approaches to drug discovery, providing a well-defined orientation of substituents for binding to biological targets.
Materials Science: The incorporation of rigid, bicyclic units into polymer backbones can significantly enhance their thermal and mechanical properties. mdpi.comnih.gov While the direct polymerization of this compound is not straightforward, its derivatives hold promise as monomers.
Ring-Opening Polymerization (ROP) of Derived Lactones: The lactone obtained from the Baeyer-Villiger oxidation of this compound is a prime candidate for ROP. The resulting polyesters would contain rigid bicyclic units in their backbone, potentially leading to materials with high glass transition temperatures and thermal stability. researchgate.netresearchgate.net
High-Performance Polymers: The synthesis of polyesters, polyamides, or polycarbonates from diol or diamine derivatives of the bicyclic scaffold could lead to new classes of high-performance thermoplastics. The rigidity of the monomer unit is expected to impart desirable properties such as a high melting point and modulus. nih.govacs.org
The potential of lactones derived from bicyclic ketones in polymer science is an active area of research, with a focus on creating chemically recyclable polymers. researchgate.net The unique stereochemistry and rigidity of the 7,7-Dimethylbicyclo[3.2.0]heptane unit could be exploited to fine-tune the properties of these advanced materials.
Q & A
Basic: What spectroscopic methods are most effective for confirming the structure of 7,7-dimethylbicyclo[3.2.0]hept-3-en-6-one?
Answer:
The compound’s bicyclic framework and ketone functionality can be confirmed via ¹H/¹³C NMR to identify proton environments (e.g., methyl groups at C7 and enone protons) and carbonyl resonance (~200-220 ppm). IR spectroscopy validates the ketone (C=O stretch ~1700 cm⁻¹) and alkene (C=C stretch ~1600 cm⁻¹). Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 136.19 (C₉H₁₂O) with fragmentation patterns reflecting the bicyclic structure. For stereochemical confirmation, X-ray crystallography is recommended if single crystals are obtainable .
Advanced: How can stereochemical purity of this compound enantiomers be rigorously assessed?
Answer:
Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA/IB) and a polar mobile phase (hexane/isopropanol) to separate enantiomers. Validate enantiomeric excess (ee) via circular dichroism (CD) or vibrational circular dichroism (VCD) to correlate optical activity with absolute configuration. Density Functional Theory (DFT) simulations of VCD spectra can resolve ambiguities in stereochemical assignments .
Basic: What synthetic routes are reported for this compound?
Answer:
A common route involves intramolecular cyclization of a pre-organized diene-ketone precursor under acid catalysis (e.g., p-toluenesulfonic acid). Alternatively, photochemical [2+2] cycloaddition of a substituted cyclohexenone with ethylene derivatives can yield the bicyclic core. Optimize yields by controlling reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane) .
Advanced: How can computational modeling predict the reactivity of this compound in catalytic hydrogenation?
Answer:
Perform DFT calculations (e.g., B3LYP/6-31G*) to map the energy landscape of hydrogenation pathways. Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Compare activation energies for syn vs. anti addition to the enone system. Validate predictions experimentally using deuterium-labeling studies and monitoring by GC-MS .
Basic: What are the key thermodynamic properties of this compound, and how are they measured?
Answer:
Enthalpy of formation (ΔHf°) can be determined via combustion calorimetry . Vapor pressure is measured using static or gas-saturation methods coupled with gas chromatography. Differential Scanning Calorimetry (DSC) quantifies melting points and phase transitions. Reference NIST data for validation, though gaps may require extrapolation from analogous bicyclic ketones .
Advanced: How can conflicting spectral data for bicyclic ketones (e.g., IR vs. NMR) be resolved?
Answer:
Contradictions between IR (e.g., unexpected C=O shifts) and NMR (e.g., splitting patterns) often arise from conformational flexibility or solvent effects. Use variable-temperature NMR to probe dynamic processes. Cross-validate with solvent-dependent UV-Vis spectroscopy and computational solvation models (e.g., COSMO-RS). For unresolved cases, synthesize derivatives (e.g., oximes) to lock conformations .
Basic: What safety protocols are critical when handling this compound?
Answer:
Wear chemical-resistant gloves (nitrile) and use local exhaust ventilation to avoid inhalation. Store in a cool, dry place away from oxidizers. In case of spills, use inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Refer to SDS guidelines for acute toxicity (H302, H315) and respiratory irritation (H335) .
Advanced: How can the environmental persistence of this compound be evaluated?
Answer:
Conduct OECD 301 biodegradation tests (e.g., modified Sturm test) to assess microbial breakdown. Measure hydrolysis half-lives at varying pH (e.g., pH 4–9) and temperatures. Use LC-MS/MS to track degradation products. For photolysis studies, employ a solar simulator (λ > 290 nm) and monitor via HPLC-UV .
Basic: What analytical techniques quantify trace impurities in synthesized this compound?
Answer:
GC-FID or HPLC-UV with a C18 column (acetonitrile/water gradient) detects non-polar byproducts. For polar impurities, use HILIC-MS . Calibrate with spiked standards of suspected side-products (e.g., dimerized or oxidized derivatives). Limit of detection (LOD) should be <0.1% .
Advanced: How can the compound’s bioactivity be explored using structure-activity relationship (SAR) modeling?
Answer:
Generate a 3D-QSAR model (e.g., CoMFA/CoMSIA) using analogs (e.g., fenchone derivatives). Dock the compound into target proteins (e.g., cytochrome P450) via AutoDock Vina and validate binding with surface plasmon resonance (SPR) . Synthesize fluorinated or isotopically labeled analogs for mechanistic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
